molecular formula C9H12ClF2NO B1448407 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride CAS No. 1461705-44-1

1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride

Cat. No. B1448407
CAS RN: 1461705-44-1
M. Wt: 223.65 g/mol
InChI Key: ZFNAQCBAWSQWQR-UHFFFAOYSA-N
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Description

“1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1461705-44-1 . Its molecular weight is 223.65 .


Molecular Structure Analysis

The IUPAC name of this compound is “1-amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride” and its InChI code is "1S/C9H11F2NO.ClH/c10-7-2-1-6 (9 (11)4-7)3-8 (13)5-12;/h1-2,4,8,13H,3,5,12H2;1H" .

Scientific Research Applications

FTY720 in Cancer Therapy

FTY720 (Fingolimod) , chemically distinct but sharing a similar interest in pharmacological research due to its fluorinated phenyl group, has been extensively reviewed for its potential in cancer therapy. Initially developed as an immunosuppressant, FTY720 has shown preclinical antitumor efficacy across several cancer models. Its mechanism, intriguingly, does not always require phosphorylation, indicating S1PR-independent pathways that could be explored for novel anticancer strategies (Zhang et al., 2013).

Advancements in Herbicide Toxicology

Another study presents a scientometric review focusing on 2,4-Dichlorophenoxyacetic acid (2,4-D) , a herbicide. Although the chemical structure diverges, the research methodology applied here could be relevant for studying the environmental impact, toxicology, and regulatory frameworks surrounding the use of fluorophenyl compounds in agriculture and medicine (Zuanazzi et al., 2020).

Chitosan and Its Antimicrobial Potential

Research on chitosan , an aminopolysaccharide, provides insight into the utility of compounds with amino groups in biomedical applications. Chitosan's antimicrobial and biocompatible properties are critically reviewed, which might parallel the research interest in amino-functionalized fluorophenyl compounds for their potential antimicrobial uses (Raafat & Sahl, 2009).

BODIPY for OLEDs

The BODIPY platform is highlighted for its application in organic light-emitting diodes (OLEDs), underscoring the role of fluorinated compounds in the development of novel organic semiconductors. This research avenue could be analogous to exploring the optical and electronic properties of 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride for potential use in optoelectronic applications (Squeo & Pasini, 2020).

Amino-1,2,4-triazoles in Organic Synthesis

A review on amino-1,2,4-triazoles emphasizes their role as raw materials in fine organic synthesis, highlighting the diverse applications of amino-substituted compounds in producing agricultural products, pharmaceuticals, and more. Such studies suggest the potential versatility of compounds like 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride in various industrial and pharmaceutical applications (Nazarov et al., 2021).

properties

IUPAC Name

1-amino-3-(2,4-difluorophenyl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-7-2-1-6(9(11)4-7)3-8(13)5-12;/h1-2,4,8,13H,3,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNAQCBAWSQWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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